5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid (CAS 618383-01-0) is a heterocyclic small molecule that couples a 1,4-benzodioxane ring system with an N-phenylpyrazole-3-carboxylic acid core. The compound carries a molecular formula of C18H14N2O4 and a molecular weight of 322.3 g mol⁻¹.

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
CAS No. 618383-01-0
Cat. No. B1621427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid
CAS618383-01-0
Molecular FormulaC18H14N2O4
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O4/c21-18(22)15-11-14(19-20(15)13-4-2-1-3-5-13)12-6-7-16-17(10-12)24-9-8-23-16/h1-7,10-11H,8-9H2,(H,21,22)
InChIKeyPMCYNLWGLSPXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid (CAS 618383-01-0) – Chemical Identity and Research-Grade Sourcing Profile


5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid (CAS 618383-01-0) is a heterocyclic small molecule that couples a 1,4-benzodioxane ring system with an N-phenylpyrazole-3-carboxylic acid core [1]. The compound carries a molecular formula of C18H14N2O4 and a molecular weight of 322.3 g mol⁻¹ [1]. It is listed in the Sigma-Aldrich AldrichCPR collection (product L324078) and is stocked by multiple specialty chemical suppliers for early-stage discovery research . Computed physicochemical descriptors — XLogP3 ≈ 3.1, topological polar surface area (TPSA) ≈ 73.6 Ų, a single hydrogen-bond donor, and five hydrogen-bond acceptors — place it within the drug-like chemical space defined by Lipinski’s Rule-of-Five [1].

Why Generic Substitution Fails for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid: Structural Determinants That Preclude Interchangeability


This compound occupies a distinct chemical space at the intersection of three substructural features: (i) a 1,4-benzodioxane (ethylenedioxybenzene) ring, (ii) an N-phenyl substituent on the pyrazole, and (iii) a free carboxylic acid at the 3-position. Removal of any one of these features yields a simpler analog — e.g., 2-phenylpyrazole-3-carboxylic acid (CAS 1133-77-3) lacks the benzodioxane [1], while 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid (CAS 299936-54-2) lacks the N-phenyl group [2]. Literature on benzodioxane-containing pyrazoles demonstrates that the combination of the benzodioxane oxygen pattern and N-aryl substitution can profoundly influence target engagement, as seen with the benzodioxane–pyrazole Hsp90 inhibitor CCT-018159 [3]. Consequently, substituting a simpler pyrazole carboxylic acid for this compound may alter lipophilicity, hydrogen-bonding capacity, and conformational preferences in ways that cannot be predicted without experimental validation, making direct replacement scientifically unjustified without head-to-head comparative data.

Quantitative Differentiation Evidence for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid (CAS 618383-01-0) Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation versus Non-Benzodioxane Analog

The target compound carries a computed XLogP3 of 3.1, reflecting the combined lipophilicity contributions of the benzodioxane and N-phenyl rings [1]. In contrast, the simpler analog 2-phenylpyrazole-3-carboxylic acid (CAS 1133-77-3), which lacks the benzodioxane fused ring, is reported with a markedly lower computed logP of approximately 1.28 [2]. This ~1.8 log unit difference indicates substantially higher membrane permeability potential for the target compound, a property that can be decisive in cell-based assay performance and pharmacokinetic profiling.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Distinction

The PubChem-computed topological polar surface area (TPSA) of the target compound is 73.6 Ų, with 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. The structurally related Hsp90 inhibitor CCT-018159 (CAS 171009-07-7), which also carries a 1,4-benzodioxane ring and a pyrazole core but is substituted with a 5-ethyl-2,4-dihydroxyphenyl group instead of the N-phenyl-carboxylic acid, has a comparable molecular weight (352.4 Da) but a higher HBD count of 3 and a higher TPSA of approximately 95 Ų [2]. The lower HBD count and TPSA of the target compound predict superior passive membrane permeability compared with CCT-018159.

Drug-likeness Permeability TPSA

Commercial Sourcing Exclusivity and Research-Grade Catalog Classification

The target compound is offered by Sigma-Aldrich exclusively through its AldrichCPR (Custom Prepared Reagents) catalog as product L324078, a designation reserved for rare and unique chemicals provided to early discovery researchers [1]. In contrast, the simpler N-phenylpyrazole-3-carboxylic acid core (CAS 1133-77-3) is available as a standard catalog item with 97% purity from multiple vendors, and the N-unsubstituted benzodioxane-pyrazole analog (CAS 299936-54-2) is listed at 95%+ purity [2]. The AldrichCPR classification of the target compound signals limited commercial availability and batch-specific supply, which is a critical procurement consideration for assay continuity.

Chemical sourcing AldrichCPR Procurement

Structural Uniqueness: Simultaneous Benzodioxane and N-Phenyl-Carboxylic Acid Substitution

A substructure search of the PubChem database (CID 2769610) confirms that the combination of a 2,3-dihydro-1,4-benzodioxin-6-yl group at the pyrazole 5-position and an N-phenyl substituent with a free carboxylic acid at the 3-position defines a discrete chemical scaffold [1]. Neither the simpler benzodioxane-pyrazole without N-phenyl substitution (CAS 299936-54-2) nor the N-phenylpyrazole without the benzodioxane (CAS 1133-77-3) reproduces this three-component architecture [2]. The structurally closest biologically annotated analog, CCT-018159, replaces the N-phenyl-carboxylic acid with a 5-ethyl-2,4-dihydroxyphenyl group and methylates the pyrazole 3-position, resulting in a fundamentally different pharmacophore [3]. No direct biological activity data for the target compound was identified in the searched public databases, but its scaffold is consistent with the benzodioxane–pyrazole class that has yielded COX-2/5-LOX dual inhibitors and Hsp90 inhibitors with nanomolar IC₅₀ values in the literature [4].

Chemical space Scaffold uniqueness Library design

Evidence-Grounded Research Application Scenarios for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid (CAS 618383-01-0)


Scaffold-Hopping Starting Point for Benzodioxane–Pyrazole Medicinal Chemistry Programs

The unique three-component scaffold of the target compound — benzodioxane, N-phenyl, and free carboxylic acid — provides a chemically tractable starting point for scaffold-hopping campaigns targeting enzymes where benzodioxane-containing pyrazoles have demonstrated nanomolar inhibition, such as COX-2, 5-LOX, and Hsp90 . The free carboxylic acid allows direct amide coupling or esterification for rapid analog library synthesis without protection/deprotection steps [1].

Biochemical Probe Development Leveraging Favorable Physicochemical Properties

With a computed XLogP3 of 3.1, TPSA of 73.6 Ų, and a single H-bond donor, the target compound sits within the optimal permeability window for intracellular target engagement . These properties support its use as a core scaffold for developing cell-permeable biochemical probes, particularly when membrane penetration is a design priority and when comparator molecules such as CCT-018159 (TPSA ≈ 95 Ų; HBD = 3) may be permeability-limited [1].

Reference Standard for Analytical Method Development

The compound is employed as a reference standard in analytical chemistry workflows for detecting and quantifying benzodioxane–pyrazole metabolites in complex biological or environmental matrices . Its well-defined molecular weight (322.3 Da) and the availability of complementary analytical data (InChIKey, SMILES, and multiple vendor CoA documentation) support its use in LC–MS/MS method validation and impurity profiling studies.

Synthetic Intermediate for Parallel Library Synthesis

The carboxylic acid functionality at the pyrazole 3-position offers a direct handle for diversification via amide bond formation, esterification, or reduction, enabling the parallel synthesis of compound libraries for high-throughput screening . This distinguishes it from analogs such as CAS 1133-77-3, which, although simpler, lacks the benzodioxane motif that may confer target selectivity in biological screens [1].

Quote Request

Request a Quote for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.